1H-Cyclohepta[A]azulen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92573-94-9 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tricyclo[8.5.0.02,8]pentadeca-1,3,5,8,10,12,14-heptaen-7-one |
InChI |
InChI=1S/C15H10O/c16-15-9-5-4-8-13-12-7-3-1-2-6-11(12)10-14(13)15/h1-10H |
InChI Key |
YSFWIYRUUXNTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=C2C=C1)C=CC=CC3=O |
Origin of Product |
United States |
Theoretical Significance of Non Alternant Aromatic Systems
Non-alternant aromatic hydrocarbons are cyclic conjugated molecules that, unlike their alternant cousins such as naphthalene (B1677914), contain at least one odd-membered ring. worktribe.comresearchgate.net This structural feature leads to a non-uniform distribution of π-electrons and distinct energy levels of their molecular orbitals, which in turn imparts them with unusual chemical and physical properties. aps.org
The theoretical significance of non-alternant systems like azulene (B44059) stems from their departure from the predictions of simple Hückel theory for benzenoid aromatics. Key characteristics include:
A significant dipole moment: Unlike the nonpolar naphthalene, azulene possesses a notable dipole moment, a consequence of electron drift from the seven-membered ring to the five-membered ring. This creates a cyclopentadienyl (B1206354) anion-like and a tropylium (B1234903) cation-like character in the respective rings. mdpi.com
Unique Spectroscopic Properties: Non-alternant hydrocarbons often exhibit intense colors, a direct result of a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap compared to their alternant isomers. dntb.gov.ua For instance, azulene is famously blue, while naphthalene is colorless. wikipedia.org
Atypical Reactivity: The non-uniform electron distribution dictates their reactivity. In azulene, the five-membered ring is electron-rich and thus susceptible to electrophilic attack, while the seven-membered ring is electron-deficient and prone to nucleophilic attack. nih.gov
The study of non-alternant systems challenges and refines our understanding of aromaticity and chemical bonding. aps.org The fusion of additional rings onto these core structures, as seen in 1H-Cyclohepta[a]azulen-1-one, is expected to further modulate these electronic properties, offering pathways to novel materials with tailored characteristics. uochb.czacs.org
Structural Relationship of 1h Cyclohepta a Azulen 1 One to Azulene Core Architectures
The structure of 1H-Cyclohepta[a]azulen-1-one is intrinsically linked to its parent, azulene (B44059). Azulene is a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, consisting of a fused five-membered and seven-membered ring. wikipedia.org The fusion of an additional seven-membered ring containing a ketone functional group at the 'a' face of the azulene core gives rise to this compound.
This fusion significantly extends the π-conjugated system of the parent azulene. The introduction of the carbonyl group (C=O) is expected to act as an electron-withdrawing group, further influencing the electron distribution within the polycyclic framework. The synthesis of related fused systems, such as 3H-Cyclopent[a]azulen-3-one, has been achieved through methods like flash vacuum pyrolysis, indicating potential synthetic routes for analogous structures. oup.com
The structural features of fused azulenes have been a subject of considerable research, with studies focusing on the synthesis and properties of derivatives like benz[a]azulenes and indenoazulenes. acs.orgresearchgate.net These studies reveal that the mode of fusion and the nature of the fused ring system have a profound impact on the electronic and spectroscopic properties of the resulting molecule. mdpi.comnih.gov For instance, the synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) has been reported, demonstrating how the fusion of heterocyclic rings can introduce new functionalities and properties. mdpi.com
Historical Context of Azulene Chemistry and Its Evolution Towards Fused Derivatives
Convergent and Divergent Synthetic Strategies for the Cyclohepta[A]azulene Core
The construction of the tricyclic cyclohepta[a]azulene skeleton, which features a unique fusion of a seven-membered ring to the 'a' face of an azulene nucleus, has been achieved through a variety of elegant synthetic strategies. These methods range from pericyclic reactions that build the azulene core directly to multi-step sequences involving modern cross-coupling and cyclization protocols.
[8+2] Cycloaddition Reactions Employing 2H-Cyclohepta[b]furan-2-ones and Dienophiles
One of the most powerful and frequently utilized methods for constructing the azulene core is the [8+2] cycloaddition reaction. mdpi.com This strategy typically involves the reaction of a 2H-cyclohepta[b]furan-2-one, acting as the 8π component, with an electron-rich dienophile, the 2π component. mdpi.comacs.org
The general mechanism proceeds via an initial [8+2] cycloaddition to form a strained bridged intermediate. mdpi.comresearchgate.net This intermediate readily undergoes decarboxylation (loss of CO2) to alleviate strain, followed by the elimination of a small molecule (e.g., an alcohol or amine) to afford the aromatic azulene ring system. mdpi.comnih.gov A wide array of dienophiles, including enamines, enol ethers, and acetals, have been successfully employed, providing access to a diverse range of substituted azulenes. mdpi.comnih.gov
The reactivity and yield of these cycloadditions are highly dependent on the substituents on both the furanone and the dienophile, as well as the reaction conditions, which often require high temperatures (160–190 °C) in aprotic solvents or under neat conditions. mdpi.comnih.gov For instance, enamines prepared from aldehydes are generally more reactive than those from ketones. mdpi.com The choice of amine used to form the enamine also plays a role; pyrrolidine-based enamines often react much faster than their morpholine (B109124) counterparts. mdpi.com This methodology has been successfully applied to the synthesis of various polycyclic systems, including benz[a]azulenes. acs.orgresearchmap.jpchemrxiv.org
| 8π Component | Dienophile (2π Component) | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2H-cyclohepta[b]furan-2-one | Enamine from 4-tert-butylcyclohexanone | Refluxing Ethanol | Tetrahydrobenz[a]azulene derivative | 87% | acs.org |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Vinyl ethers | 160–190 °C, aprotic solvent | Substituted azulenes | Moderate to Excellent | nih.govmdpi.com |
| 2H-cyclohepta[b]furan-2-one | Enamine from acetaldehyde/diethylamine | Reflux | 4-Arylazulenes | Good | oup.com |
| 2H-cyclohepta[b]furan-2-one | Acetals from cyclic ketones | 160–190 °C, neat | Cycloalkane-fused azulenes | Not specified | mdpi.com |
Intramolecular Annulation and Cyclization Protocols
Intramolecular cyclization reactions represent a key strategy for forming the five-membered ring of the cyclohepta[a]azulenone core. Among these, the Nazarov cyclization is a prominent method for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed conrotatory 4π-electrocyclic ring closure of a pentadienyl cation, which is generated from the divinyl ketone precursor. wikipedia.org The subsequent elimination and tautomerization steps yield the final cyclopentenone product. wikipedia.org This method has been widely applied in the synthesis of various complex natural products containing cyclopentenone scaffolds. rsc.org
In the context of azulenone synthesis, a divinyl ketone precursor attached to a cycloheptatriene (B165957) ring can undergo an intramolecular Nazarov cyclization to form the fused five-membered ring, thus constructing the 1,2,3,8-tetrahydroazulen-1-one skeleton. More broadly, intramolecular cyclizations of precursors, such as 2-(1-azaazulen-8-yl)aminobenzoic acid derivatives, have been used to create complex, fused aza-analogs of the cyclohepta[a]azulene system. clockss.org Additionally, Knoevenagel condensation followed by a Brønsted acid-mediated intramolecular cyclization has been used to convert benz[a]azulene (B15497227) derivatives into cyclohept[a]acenaphthylen-3-one derivatives, demonstrating another route to fused ring systems via intramolecular annulation. chemrxiv.orgresearchgate.net
| Precursor Type | Reaction Name/Type | Key Reagents | Product Core Structure | Reference |
|---|---|---|---|---|
| Divinyl Ketones | Nazarov Cyclization | Lewis or Brønsted Acids (e.g., BF₃·Et₂O) | Cyclopentenone | organic-chemistry.orgwikipedia.org |
| Eneallenes | 2-Imino-Nazarov Cyclization | Rh₂(OAc)₄ | α,β-Iminocyclopentene | nih.gov |
| 2-Arylaminoazulene derivative | Intramolecular Cyclization | Brønsted Acid | Azuleno[2,1-b]quinolone | researchgate.net |
| Benz[a]azulene with formyl group | Knoevenagel/Intramolecular Cyclization | Dimethyl malonate, H₃PO₄ | Cyclohept[a]acenaphthylen-3-one | chemrxiv.org |
Palladium-Catalyzed Cross-Coupling Methods for Azulene Scaffolds
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for C-C bond formation under mild conditions with high functional group tolerance. nobelprize.org Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in the modular construction of complex molecular architectures. nobelprize.orgresearchgate.net
In the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs), these methods are often employed to assemble complex precursors, which are then subjected to a final ring-closing step to generate the azulene core. beilstein-journals.org For example, a Suzuki-Miyaura coupling can be used to connect an azulenylboronate with an aromatic aldehyde. mdpi.com The resulting product can then undergo further transformations, such as a Wittig reaction followed by a cyclization/aromatization sequence, to yield the final polycyclic azulene system. mdpi.com Another approach involves a tandem Suzuki coupling followed by a base-promoted Knoevenagel-type intramolecular condensation to build the azulene-embedded PAH. researchgate.net These modular strategies allow for great structural versatility and are key to synthesizing previously inaccessible non-alternant PAHs. beilstein-journals.org
| Coupling Reaction | Coupling Partners | Subsequent Step | Final Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Azulen-2-ylboronate and Aromatic Aldehydes | Wittig reaction, Cyclization | Azuleno[2,1-a]naphthalene | mdpi.com |
| Suzuki-Miyaura Coupling | Arylboronic acids and 8-hydroxy-2H-cyclohepta[b]furan-2-one triflate | [8+2] Cycloaddition | 4-Arylazulenes | oup.com |
| Intramolecular C-H Arylation | Halogen-functionalized indenofluorene precursor | - | Fused PAHs with azulene subunits | beilstein-journals.org |
| Stille-Migita Coupling | Haloazulenes and Organostannanes | (Direct functionalization) | Substituted Azulenes | researchgate.net |
Modified Ziegler–Hafner Type Syntheses from Pyridinium (B92312) and Pyrylium (B1242799) Salts
The Ziegler-Hafner azulene synthesis is a classic and versatile method for preparing azulene derivatives, particularly those with substituents on the seven-membered ring. nih.govdntb.gov.ua The general strategy involves the condensation of a cyclopentadienyl (B1206354) anion with an activated pyridine (B92270) or pyrylium salt. nih.govmdpi.com
In this reaction, the pyridinium or pyrylium salt is first activated, for example, with 2,4-dinitrochlorobenzene, and then undergoes ring-opening upon treatment with a secondary amine to form a pentamethine cyanine (B1664457), also known as a Zincke salt or aldehyde. dntb.gov.uachempedia.info This intermediate then condenses with a cyclopentadienyl anion, which is followed by an electrocyclization and elimination of the amine to furnish the azulene skeleton. chempedia.info While the original method provides a robust route to many azulenes, modifications have expanded its scope. For example, more reactive heterocycles like isoquinoline (B145761) can be used to form benz[f]azulene derivatives. dntb.gov.ua Pyrylium salts are often more reactive than pyridinium salts, allowing the reaction to proceed under milder conditions. mdpi.com
| Starting Heterocycle | Key Intermediate | Anionic Partner | Key Advantage | Reference |
|---|---|---|---|---|
| Pyridinium Salt | Pentamethine cyanine (Zincke salt) | Cyclopentadienyl anion | Classic, versatile method | nih.govdntb.gov.ua |
| Pyrylium Salt | Ring-opened vinylogous species | Cyclopentadienyl anion | Higher reactivity, milder conditions | mdpi.com |
| Isoquinolinium Salt | Dihydroisoquinoline derivative | Cyclopentadienyl anion | Access to benz[f]azulenes | dntb.gov.ua |
| Substituted Pyridinium Salt | Substituted Zincke aldehyde | Cyclopentadienyl anion | Synthesis of 7-membered ring substituted azulenes | mdpi.com |
One-Pot Synthetic Approaches to Propargyl-Azulene Hybrid Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, resource management, and time. A notable example in azulene chemistry is the facile one-pot synthesis of propargyl-azulene hybrid derivatives. acarindex.comdergipark.org.tr This method has been demonstrated for the propargylation of guaiazulene (B129963), a naturally occurring and readily available azulene derivative. acarindex.comdergipark.org.tr
The synthesis is typically achieved through the nucleophilic addition of a propargyl halide to an azulene carbanion. dergipark.org.tr The process begins with the deprotonation of an acidic proton on the azulene scaffold, such as a proton on the methyl group at the C-4 position of guaiazulene, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (B95107) (THF). acarindex.comdergipark.org.tr The resulting carbanion is then quenched in situ with propargyl bromide to afford the desired propargyl-azulene derivative in excellent yield. dergipark.org.tr This approach provides a direct and efficient route for introducing a reactive propargyl group onto the azulene core, which can then be used for further transformations, such as cycloaddition reactions. acarindex.comdergipark.org.tr
Functionalization and Derivatization Strategies on the this compound Scaffold
Once the core this compound skeleton is constructed, its chemical reactivity can be exploited to introduce a wide range of functional groups and build more complex molecular architectures. The azulene moiety is known for its propensity to undergo electrophilic aromatic substitution (SEAr) at the electron-rich 1- and 3-positions (corresponding to positions on the five-membered ring of the parent azulene). acs.org
Common functionalization reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the electron-rich positions of the azulene ring using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). durham.ac.uk This has been demonstrated on benz[a]azulene systems, where formylation occurs on the azulene moiety rather than the fused benzene (B151609) ring. acs.org
Halogenation: Introduction of halogen atoms (e.g., I, Br) can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). durham.ac.ukchemrxiv.org These halogenated derivatives are valuable synthetic intermediates for subsequent cross-coupling reactions. durham.ac.ukchemrxiv.org
Knoevenagel Condensation: The ketone functional group in the this compound core can undergo condensation reactions. For example, a Knoevenagel condensation with active methylene (B1212753) compounds like dimethyl malonate can be used to extend the π-system. chemrxiv.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): In cases where the azulene core is substituted with halogens, particularly on the seven-membered ring, these can be displaced by nucleophiles. This has been shown for halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles, where substitution with amines like piperidine (B6355638) is possible, albeit sometimes requiring harsh conditions. scribd.com
| Reaction Type | Reagents | Position Functionalized | Product/Intermediate | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | Azulene 5-membered ring | Formylazulene derivative | acs.orgdurham.ac.uk |
| Halogenation | NIS or NBS | Azulene 5-membered ring | Iodo- or Bromo-azulene derivative | durham.ac.ukchemrxiv.org |
| Knoevenagel Condensation | Dimethyl malonate | C1-ketone | Extended π-system via malonate adduct | chemrxiv.orgresearchgate.net |
| Nucleophilic Aromatic Substitution | Piperidine | Halogenated 7-membered ring | Amino-substituted derivative | scribd.com |
| Reduction | NaBH₄, BF₃·OEt₂ | C1-ketone | Methylene group | acs.org |
Site-Selective Electrophilic Aromatic Substitution (SEAr)
The azulene nucleus is characterized by a significant electronic polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. nih.gov This inherent electronic nature dictates that electrophilic aromatic substitution (SEAr) reactions occur with high regioselectivity, primarily at the C1 and C3 positions of the cyclopentadienyl moiety. nih.govmdpi.comnih.gov This reactivity is a cornerstone for the synthesis of functionalized this compound analogues.
A prominent example of SEAr in this context is the Friedel-Crafts acylation. This reaction is a key step for introducing ketone functionalities, which can then serve as handles for further transformations. buketov.edu.kzchemistry.kz For instance, the acylation of an azulene precursor with acyl chlorides in the presence of a Lewis acid catalyst directs the acyl group to the nucleophilic C1 or C3 position. chemistry.kz The reactivity of the azulene ring towards electrophiles is heavily influenced by the substituents already present. Electron-donating groups enhance the nucleophilicity of the five-membered ring, thus activating it for SEAr, while electron-withdrawing groups have a deactivating effect. mdpi.com
Interestingly, the typical regioselectivity can be altered by specific substitution patterns. The introduction of highly electron-donating methoxy (B1213986) groups on the azulene skeleton can render the molecule so electron-rich that it enables electrophilic substitution at the less common C2 position. researchgate.net This provides a pathway to otherwise inaccessible substitution patterns.
The following table summarizes representative electrophilic aromatic substitution reactions on azulene derivatives, which are foundational for creating precursors to or analogues of this compound.
| Azulene Substrate | Electrophile/Reagents | Product(s) | Key Observation | Reference |
|---|---|---|---|---|
| 1,3-di-tert-butylazulene | Heteroaryl triflates/Tf₂O | 1,3-di-tert-butyl-5-(heteroaryl)azulene | SEAr occurs on the 7-membered ring when C1/C3 are blocked. | mdpi.com |
| Guaiazulene | Cationic η⁵-iron carbonyl dienyl complexes | Alkylated guaiazulene derivatives | Demonstrates azulene acting as a potent nucleophile in C-C bond formation. | nih.gov |
| Azulene | Benzoyl chloride / Li₂MnCl₄ | 1-Benzoylazulene and 1,3-Dibenzoylazulene | Directed acylation to C1 and C3 positions. | chemistry.kz |
| 1-Phenylazulene | Cationic iron complex | 3-Alkylated-1-phenylazulene | High-yield functionalization at the C3 position. | nih.gov |
Nucleophilic Addition Reactions to the Azulene Moiety
In contrast to the electron-rich five-membered ring, the seven-membered ring of the azulene core is electrophilic and thus susceptible to attack by nucleophiles. nih.govmdpi.com In this compound, the carbonyl carbon at the C1 position represents an additional, highly electrophilic site for nucleophilic addition. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.
While specific studies on nucleophilic additions directly to this compound are not extensively detailed in the provided context, the reactivity can be inferred from reactions of related azulene derivatives. For example, azulene compounds are known to react with strong nucleophiles such as Grignard reagents and organolithium compounds. mdpi.com A documented instance involves the generation of a stable azulene carbanion from guaiazulene by deprotonation with a strong base like lithium diisopropylamide (LDA). This carbanion subsequently participates in a nucleophilic addition reaction with an electrophile such as propargyl bromide, demonstrating the nucleophilic character that can be induced in the azulene system for further functionalization. dergipark.org.tr
The dual reactivity of the azulenone scaffold—electrophilic substitution on the five-membered ring and nucleophilic addition on the seven-membered ring and at the carbonyl group—allows for orthogonal synthetic strategies to build molecular complexity.
| Azulene Derivative | Nucleophile/Reagent | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|---|
| Guaiazulene | 1. LDA; 2. Propargyl bromide | Nucleophilic addition of azulene carbanion | 4-(but-2-yn-1-yl)-7-isopropyl-1-methylazulene | Demonstrates generation and trapping of a nucleophilic azulene anion. | dergipark.org.tr |
| Diethyl azulene-1,3-dicarboxylate | Grignard reagents / Organolithiums | Nucleophilic addition | Alkyl/aryl substituted azulene derivatives | Shows reactivity of azulenes with strong carbon nucleophiles. | mdpi.com |
| 6-halo-4,8-dimethylazulene | Na₂S / S | Nucleophilic aromatic substitution (SNAz) | bis(4,8-dimethylazulen-6-yl)disulfane | Highlights nucleophilic substitution on the 7-membered ring. | mdpi.com |
Post-Synthetic Modifications and Building Block Approaches
The concept of using a pre-formed azulenone core as a scaffold for further elaboration is a powerful strategy for generating structural diversity. This approach encompasses both post-synthetic modifications, where the existing skeleton is altered, and building block strategies, where the azulenone is a key component in constructing larger, more complex architectures. mdpi.commdpi.comresearchgate.net
A prominent post-synthetic modification strategy is the Knoevenagel condensation. This reaction typically involves the condensation of an azulenyl ketone or aldehyde with a compound containing an active methylene group, such as malononitrile. buketov.edu.kzlew.roresearchgate.net These reactions, often catalyzed by a base like pyridine in a solvent such as DMSO, lead to the formation of "push-pull" chromophores, where the electron-donating azulene ring is conjugated to an electron-accepting group. buketov.edu.kzchemistry.kz This modification significantly alters the electronic and optical properties of the parent azulenone.
Intramolecular cyclization reactions represent a key building block approach. In these syntheses, a functionalized azulene derivative serves as the precursor to a more complex, fused-ring system. Examples include the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives to yield azuleno[2,1-b]quinolones, and copper(I)-catalyzed tandem cyclizations that produce complex diazabenzo[a]cyclopenta[cd]azulene structures. dntb.gov.uanih.gov Another important method is the Nazarov cyclization, which has been used to construct the azulene core itself from acyclic precursors like 1-(3,3-diphenylacryloyl)cyclohepta-1,3,5-triene. sapub.org These methods highlight the utility of the azulene moiety as a versatile platform for accessing novel polycyclic aromatic systems.
The synthesis of 3H-Cyclopent[a]azulen-3-one, a structural isomer of the title compound, via flash vacuum pyrolysis of a precursor derived from 2H-cyclohepta[b]furan-2-one, further illustrates the creative strategies employed to construct these challenging topologies. oup.com
The following table details examples of these advanced synthetic methodologies.
| Methodology | Precursor/Building Block | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Azulenyl ketones | Malononitrile, Pyridine, DMSO | Push-pull dicyanovinylated azulenes | buketov.edu.kzchemistry.kz |
| Intramolecular Cyclization | 2-(1-azaazulen-8-yl)aminobenzoate | POCl₃-PPA, 150 °C | 2-phenyl-12,12a-dihydro-7,12a-diazacyclohepta[cd]benz[f]azulen-12-one | clockss.org |
| Intramolecular Tandem Cyclization | N-indole-tethered cyclopropenes | Cu(I) catalyst | Functionalized hydrogenated diazabenzo[a]cyclopenta[cd]azulenes | nih.gov |
| Flash Vacuum Pyrolysis | 9-methoxycarbonyl-1,2-dihydro-3H-cyclopent[a]azulen-3-one precursor | High temperature, vacuum | 3H-Cyclopent[a]azulen-3-one | oup.com |
| Nazarov Cyclization | 1-(3,3-diphenylacryloyl)cyclohepta-1,3,5-triene | Acid catalyst | 3,3-diphenyl-2,3-dihydro-1H-cyclopenta[a]azulen-1-one | sapub.org |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analyses
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of this compound systems, offering detailed information on the connectivity of atoms and the three-dimensional arrangement of the molecule.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopies are fundamental in defining the molecular skeleton of this compound derivatives. The natural abundance of ¹³C is low (~1.1%), which often necessitates ¹H-decoupling to simplify the spectra by removing couplings to hydrogen atoms. wisc.edu The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the electron distribution within the molecule.
In derivatives of the parent azulene structure, the chemical shifts provide valuable information. For instance, in azulene-substituted systems, the protons on the seven-membered ring typically resonate at lower fields compared to those on the five-membered ring, a direct consequence of the dipolar nature of the azulene core. This polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, significantly influences the shielding of the nuclei. mdpi.com
The chemical shift range in ¹³C NMR is considerably larger than in ¹H NMR, which allows for better differentiation of signals and reduces second-order effects. wisc.edu This is particularly useful in complex derivatives of this compound where numerous carbon signals might otherwise overlap.
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for an Azulene Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2' | 8.75 | 137.7 (C-2') |
| H-4' | 8.56 | 135.1 (C-4') |
| H-5' | 7.44 | 127.0 (C-5') |
| H-6' | 7.77 | 139.9 (C-6') |
| H-7' | 7.50 | 128.5 (C-7') |
| H-8' | 9.57 | 138.1 (C-8') |
| C-1' | 116.1 | |
| C-3a' | 140.5 | |
| C-8a' | 142.7 |
To unravel the complex spin systems within this compound derivatives, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, Heteronuclear Single Quantum Coherence (HSQC), are routinely employed.
COSY experiments reveal correlations between protons that are coupled to each other, typically over two or three bonds. epfl.ch This allows for the tracing of proton-proton connectivity networks throughout the molecule, which is crucial for assigning specific resonances to their respective protons in the structure. youtube.com
HMQC/HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms. epfl.ch This provides a direct link between the ¹H and ¹³C spectra, enabling the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons. researchgate.netyoutube.com More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range correlations (typically 2-4 bonds), which is vital for identifying quaternary carbons and piecing together different fragments of the molecule. epfl.ch
These 2D NMR methods are powerful tools for confirming the structural assignments made from 1D NMR and for resolving ambiguities that arise from signal overlap in crowded spectral regions. jeol.com
Chemical shift perturbations (CSPs) are changes in the chemical shifts of nuclei upon interaction with another molecule or a change in the local environment. nih.gov In the context of this compound systems, studying CSPs can provide insights into intermolecular interactions or conformational changes. While often used in protein-ligand binding studies, the principles can be applied to understand how, for example, solvent changes or the introduction of substituents affect the electronic structure. researchgate.net
Magnetic anisotropy effects arise from the non-uniform magnetic fields generated by certain functional groups, such as aromatic rings or carbonyl groups. These local magnetic fields can either shield or deshield nearby nuclei, causing their NMR signals to shift upfield or downfield, respectively. In this compound, the fused aromatic ring system and the carbonyl group are significant sources of anisotropy. Protons situated in the shielding cone above or below the plane of the aromatic rings will experience an upfield shift, while those in the plane will be deshielded. The anisotropy of the C-X bond (where X is a halogen) has also been shown to influence proton chemical shifts. modgraph.co.uk A thorough analysis of these anisotropic effects can provide valuable information about the conformation and stereochemistry of the molecule. mdpi.comkit.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and gaining insights into the molecular structure of this compound systems. These two techniques are complementary, as their selection rules differ. mdpi.comedinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. nih.gov
Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum. nih.govnih.gov For instance, the C=C stretching vibrations of the azulene core would likely give rise to strong Raman signals. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing information about molecular symmetry. mdpi.com
Interactive Table: Expected Vibrational Frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O Stretch | 1650 - 1750 | IR (strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman (strong) |
Note: These are general expected ranges and the precise values would depend on the specific molecular environment.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
Electronic spectroscopy provides crucial information about the electronic transitions and photophysical properties of this compound systems.
The UV-Vis absorption spectrum of this compound is expected to be complex and cover a broad range of the electromagnetic spectrum, a characteristic known as panchromatic absorption. This arises from the extended π-conjugated system of the azulene core fused with the cycloheptatrienone ring. Azulene itself is known for its distinctive blue color, which is due to a weak S₀ → S₁ transition in the visible region. mdpi.com
The electronic transitions in these systems are typically of the π → π* and n → π* type. elte.hu The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally intense and occur at various wavelengths depending on the extent of conjugation. The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, is typically weaker and occurs at a longer wavelength than the main π → π* transitions. elte.hu
The introduction of substituents onto the this compound core can significantly alter the absorption spectrum. Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption bands. researchgate.net
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been electronically excited. While azulene is known for its anomalous S₂ → S₀ fluorescence, the emission properties of this compound would depend on the interplay between the azulene and cycloheptatrienone moieties and any attached functional groups. mdpi.com The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. uni-mainz.de The study of both absorption and emission provides a comprehensive picture of the electronic structure and excited-state dynamics of these fascinating molecules. d-nb.info
Luminescence Phenomena, including Anti-Kasha Emission
The photophysical properties of azulene and its derivatives, including cyclohepta[a]azulen-1-one systems, are a subject of significant scientific interest, primarily due to their unusual emission behavior. Unlike most organic molecules, which adhere to Kasha's rule (stating that fluorescence occurs from the lowest excited singlet state, S₁), many azulenic compounds exhibit anomalous fluorescence from higher excited states, a phenomenon known as anti-Kasha emission. nih.govnih.govbath.ac.uk
The origin of this behavior lies in the unique electronic structure of the azulene core, which is composed of a fused five- and seven-membered ring system. researchgate.netsci-hub.se This structure leads to an unusually small energy gap between the ground state (S₀) and the first excited state (S₁) and a significantly large energy gap between the first (S₁) and second (S₂) excited states. nih.govbath.ac.uk The large S₂-S₁ energy gap hinders the typically rapid internal conversion (IC) process between these two states. nih.govnih.gov Consequently, the radiative decay from the S₂ state (S₂ → S₀ fluorescence) can effectively compete with the non-radiative decay pathways, leading to observable anti-Kasha emission. nih.govkuleuven.be
Computational studies and experimental observations have confirmed that azulene derivatives almost exclusively display this anomalous S₂ emission. kuleuven.bechemrxiv.org The specific substitution pattern on the azulene core can fine-tune these photophysical properties. For instance, electron-withdrawing groups at the 1 and 3 positions can increase the S₀-S₁ gap, while electron-donating groups can decrease it, thereby influencing the competition between S₁ and S₂ emission. bath.ac.uk In some derivatives with a smaller S₂-S₁ gap, dual fluorescence from both S₁ and S₂ states has been observed. nih.gov
The study of these systems extends to complex polycyclic aromatic hydrocarbons (PAHs) incorporating the azulene moiety. For example, azulene-based BN-heteroaromatics have been synthesized and also show anti-Kasha behavior, though their absorption and emission spectra are blue-shifted compared to their all-carbon analogues. nih.govacs.org The development of computational protocols allows for the prediction of anti-Kasha photoluminescence, aiding in the design of new molecules with specific emission properties. chemrxiv.org
| Compound Type | Key Feature | Emission Type | Typical Emission Wavelength (λem) | Underlying Reason | Reference |
|---|---|---|---|---|---|
| Azulene | Parent Compound | Anti-Kasha (S₂ → S₀) | ~370-400 nm | Large S₂-S₁ energy gap (>1.2 eV) hindering internal conversion. nih.gov | nih.govbath.ac.uk |
| Substituted Azulenes | Functional groups on the core | Anti-Kasha (S₂ → S₀) and/or Normal (S₁ → S₀) | Varies with substituent | Substituents modulate the S₂-S₁ energy gap. bath.ac.uk | nih.govbath.ac.uk |
| Azulene-based BN-heteroaromatics | Boron and Nitrogen in the polycyclic system | Anti-Kasha (S₂ → S₀) | Blue-shifted vs. all-carbon analogues | Alteration of electronic structure by heteroatoms. nih.gov | nih.gov |
| Azuleno[1,2-h]quinolines | Fused heterocyclic rings | Luminescent in acidic media | Not specified | Protonation can intensify fluorescence by favoring S₁ emission. researchgate.net | researchgate.netacs.org |
| AzuFluor Probe Oxidation Product | Amine and hydroxyl substituted azulene | Normal (S₁ → S₀) | 483 nm | Internal Charge Transfer (ICT) character reinforced by substituents. sci-hub.seacs.org | sci-hub.seacs.org |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. uol.defzu.cz This method provides precise coordinates for each atom, allowing for the detailed calculation of bond lengths, bond angles, and other geometric parameters that define the molecular structure. uol.de For complex polycyclic systems like this compound and its derivatives, SCXRD is indispensable for confirming their structural features and understanding their packing in the crystalline lattice. researchgate.netmdpi.com
Studies on related benz[a]azulene derivatives have utilized SCXRD to reveal key structural details. researchgate.net For example, the analysis of azuleno[1,2-a]acenaphthylene confirmed a nearly planar molecular structure with minimal bond length alternation, a finding that was in good agreement with theoretical calculations. elsevierpure.com This planarity is a crucial factor influencing the electronic properties and potential for π–π stacking interactions in the solid state.
In the case of a quinoxaline-fused cyclopenta[cd]azulene (B14757204), SCXRD analysis not only confirmed the molecular structure but also provided insight into intermolecular interactions, revealing a packing structure influenced by Donor-Acceptor (D-A) type forces. mdpi.com The analysis of bond lengths within this structure showed that the embedded azulene core largely preserves its aromatic character. mdpi.com Furthermore, upon N-methylation, changes in bond lengths within the five- and seven-membered rings, supported by Harmonic Oscillator Model of Aromaticity (HOMA) values, indicated that the positive charge was delocalized in a manner similar to a tropylium (B1234903) cation. mdpi.com
These crystallographic studies provide fundamental data that underpins our understanding of the structure-property relationships in these advanced materials. The precise solid-state geometry informs how molecules interact with each other, which is critical for applications in organic electronics and functional materials. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Key Structural Findings | Reference |
|---|---|---|---|---|
| Quinoxaline-fused cyclopenta[cd]azulene | Not specified | Not specified | Embedded azulene core preserves aromaticity; packing influenced by intermolecular D-A interactions. mdpi.com | mdpi.com |
| N-methylated quinoxaline-fused cyclopenta[cd]azulene | Not specified | Not specified | Bond length changes indicate positive charge delocalization similar to a tropylium cation. mdpi.com | mdpi.com |
| Azuleno[1,2-a]acenaphthylene | Not specified | Not specified | Nearly planar structure with little bond alternation, consistent with theoretical models. elsevierpure.com | elsevierpure.com |
| Thiophene-substituted Azulene Derivative (C₂₂H₁₉NO₄S) | Not specified | Not specified | Almost planar geometry supported by intramolecular hydrogen bonds; molecules form inversion dimers. researchgate.net | researchgate.net |
| Benzene-substituted Azulene Derivative (C₃₀H₂₀O₂S₂) | Not specified | Not specified | Non-planar, with significant dihedral angles between the azulene core and pendant benzene rings. Packing features C-H···O hydrogen bonds. researchgate.net | researchgate.net |
Theoretical and Computational Investigations of 1h Cyclohepta a Azulen 1 One Electronic Structure and Reactivity
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the molecular and electronic characteristics of novel compounds. For a molecule like 1H-Cyclohepta[a]azulen-1-one, these computational approaches would provide invaluable insights into its stability, reactivity, and spectroscopic properties.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the total energy for various spatial arrangements to find the lowest energy conformer. Given the fused ring system, the molecule is expected to be largely planar, but slight puckering of the seven-membered ring could exist. Conformational analysis would explore any potential stable isomers or different spatial orientations of the atoms, although significant conformational flexibility is not anticipated for this relatively rigid structure. mdpi.com The process typically starts with an initial guess of the geometry, which is then refined iteratively until the forces on each atom approach zero. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Analysis and Distributions)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. bath.ac.ukchalmers.se It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital from which an electron is most easily removed, is associated with the molecule's ability to act as a nucleophile or electron donor. chalmers.se Conversely, the LUMO, the orbital that can most easily accept an electron, relates to the molecule's electrophilic character. chalmers.se
For this compound, a HOMO-LUMO analysis would be critical. In the parent azulene (B44059), the HOMO is primarily localized on the five-membered ring, while the LUMO is concentrated on the seven-membered ring. bath.ac.ukrsc.org The introduction of the fused ring and the carbonyl group in this compound would significantly alter this distribution. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. rsc.org A small gap suggests the molecule is more reactive and will absorb light at longer wavelengths. bath.ac.uk Calculations would visualize the spatial distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data could not be found.
| Parameter | Calculated Value | Description |
| HOMO Energy | -5.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 3.5 eV | Energy difference, related to reactivity and color. |
Charge Density Distribution and Dipole Moment Calculations
The charge density distribution reveals how electrons are spread across a molecule, highlighting regions that are electron-rich (negative) or electron-poor (positive). This is often visualized using a molecular electrostatic potential (MEP) map. In azulene, there is a net flow of π-electron density from the seven-membered ring to the five-membered ring, giving rise to a significant dipole moment. nih.gov
Aromaticity Assessment and Delocalization Pathways in the Fused System
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. In fused systems like this compound, the aromatic character of the individual rings can be complex and is often evaluated using computational methods.
Nucleus Independent Chemical Shift (NICS) Calculations
Table 2: Hypothetical NICS(1) Values for the Rings in this compound This table is for illustrative purposes only, as specific data could not be found.
| Ring System | Calculated NICS(1) (ppm) | Aromatic Character |
| Five-membered ring | -8.0 | Aromatic |
| Seven-membered ring | -9.5 | Aromatic |
| Central six-membered ring | -2.1 | Weakly Aromatic/Non-aromatic |
Analysis of Bond Length Alternation (BLA)
The degree of bond length alternation (BLA)—the difference in length between adjacent carbon-carbon bonds in a ring—serves as a structural criterion for aromaticity. In highly aromatic systems like benzene (B151609), all carbon-carbon bonds have the same length, resulting in a BLA of zero. In contrast, non-aromatic or anti-aromatic systems exhibit significant alternation between single and double bond lengths. For this compound, DFT-optimized geometry would provide precise bond lengths. Analyzing the BLA within each of the three rings would offer structural evidence to support the aromaticity assessment from NICS calculations. For instance, a low degree of BLA in the seven-membered ring would support its tropylium-like aromatic character. In contrast, significant BLA might indicate a localization of the π-system.
Theoretical Understanding of the 10π-Electron Non-Alternant Aromaticity
The electronic structure of this compound is fundamentally rooted in the non-alternant aromatic hydrocarbon, azulene. Azulene is a 10π-electron system composed of a fused five-membered and seven-membered ring. nih.govosaka-u.ac.jp Unlike its isomer naphthalene (B1677914), azulene's unique topology leads to a significant dipole moment and distinct chemical properties. mdpi.comresearchgate.net Theoretical models describe the azulene core as a fusion of an aromatic 6π-electron cyclopentadienyl (B1206354) anion and an aromatic 6π-electron tropylium (B1234903) cation. nih.govmdpi.com This ionic resonance structure contributes to a charge polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. dergipark.org.tr
Computational studies on azulene and its heterocyclic analogues, known as azaazulenes, have provided deeper insights into their aromaticity. researchgate.net Aromaticity is a key concept used to rationalize the stability and reactivity of such molecules. diva-portal.org Various computational methods are employed to quantify this property, including those based on energetic, geometric, electronic, and magnetic criteria. diva-portal.org
| Aromaticity Descriptor | Description | Relevance to Azulene Systems |
| Topological Resonance Energy (TRE) | An energetic criterion that measures the stabilization energy due to cyclic π-electron delocalization. | Used to quantify the global aromaticity of azulene and azaazulenes. researchgate.net |
| Nucleus-Independent Chemical Shift (NICS) | A magnetic criterion based on calculating the absolute magnetic shielding at a ring's center. Negative values typically indicate aromaticity. | Applied to assess the aromatic character of the individual five- and seven-membered rings in the azulene core. researchgate.net |
| Bond/Circuit Resonance Energy (BRE/CRE) | Methods that partition the total resonance energy into contributions from individual bonds or cyclic circuits within the π-system. | Used to study the local aromaticity and the role of the peripheral 10π-electron pathway. researchgate.net |
Computational Reaction Mechanism Studies and Pathway Elucidation
Computational chemistry serves as a powerful tool to bridge theory and experiment in elucidating the mechanisms of chemical reactions. acs.org By modeling the potential energy surface (PES) of a reaction, chemists can identify stationary points corresponding to reactants, products, and transition states. smu.edu This allows for the detailed analysis of reaction pathways and the prediction of chemical reactivity. For complex molecules like this compound, computational methods such as Density Functional Theory (DFT) are instrumental in understanding reaction mechanisms, including regioselectivity and the nature of transition states in processes like cycloadditions. researchgate.netnih.gov
The inherent electronic structure of the azulene core dictates the regioselectivity of its reactions. The charge polarization, resulting in an electron-rich five-membered ring and an electron-poor seven-membered ring, is the primary factor. nih.govmdpi.com
Electrophilic Reactions: Computational and experimental studies consistently show that electrophilic aromatic substitution (SEAr) on azulenes occurs preferentially at the five-membered ring. acs.org The positions equivalent to C1 and C3 of the parent azulene are the most nucleophilic and thus the most reactive towards electrophiles. dergipark.org.tracs.orgmdpi.com This high reactivity is a direct consequence of the contribution from the cyclopentadienyl anion resonance form, which localizes negative charge on this ring. dergipark.org.tr
Nucleophilic Reactions: Conversely, nucleophilic attack is directed towards the electron-deficient seven-membered ring. nih.govmdpi.com The tropylium cation character of this ring makes several of its carbon atoms electrophilic. Computational studies on related aza-azulenone systems have quantified this charge distribution. For instance, calculations using the PM3 method on 1-azaazulene-2(1H)-one derivatives indicated that the bridgehead carbon atom at the 3a position is positively charged, highlighting it as a potential site for nucleophilic attack. clockss.org This prediction of distinct sites for electrophilic and nucleophilic attack is a key outcome of computational investigations into the reactivity of azulenoid systems.
| Reaction Type | Predicted Reactive Site(s) on Azulene Core | Rationale (based on computational models) |
| Electrophilic Attack | Five-membered ring (C1/C3 analogues) | High electron density; cyclopentadienyl anion character. dergipark.org.tracs.orgmdpi.com |
| Nucleophilic Attack | Seven-membered ring and bridgehead carbons | Low electron density; tropylium cation character; calculated positive charges at specific carbons (e.g., C3a). mdpi.comclockss.org |
Cycloaddition reactions are a vital class of reactions for azulenoid systems, allowing for the construction of complex polycyclic structures. Computational analysis of the transition states in these reactions is crucial for understanding their mechanisms and selectivity. nih.gov
Studies on heterocyclic analogues of this compound, specifically 1-azaazulene-2(1H)-one derivatives, have shown their participation in various cycloaddition reactions, including [2π+2σ] and [8π+2σ] pathways. clockss.org The azulenone system can act as either a 2π or an 8π component. clockss.org Computational analysis of the reaction between a 1-azaazulene-2(1H)-one derivative and naphtho[b]cyclopropene in benzene suggested that the formation of an [8π+2σ] cycloadduct proceeds through a concerted process. clockss.org
The elucidation of cycloaddition mechanisms often involves locating the transition state structure on the potential energy surface and analyzing its geometry and energy. nih.gov For example, in a study of cycloadditions involving cycloheptatrienes, DFT calculations were used to map the reaction coordinates for competing [6+2] and [4+2] pathways, revealing the activation energies and explaining the observed experimental selectivity. nih.gov Similar computational approaches are applied to analyze the transition states of cycloadditions involving this compound, predicting whether the reaction will be concerted or stepwise and explaining the observed regiochemistry and stereochemistry. The formation of azulenes themselves can be achieved via an [8+2] cycloaddition between 2H-cyclohepta[b]furan-2-ones and electron-rich olefins, a reaction whose mechanism involves a strained cycloaddition intermediate that subsequently undergoes decarboxylation. mdpi.com
| Cycloaddition Type | Reacting Component | Mechanism Insights from Computational Studies |
| [8π+2σ] | 1-Azaazulene-2(1H)-one derivatives | Can proceed via a concerted transition state. clockss.org |
| [2π+2σ] | 1-Azaazulene-2(1H)-one derivatives | Considered to proceed via ionic processes. clockss.org |
| [8+2] | 2H-Cyclohepta[b]furan-2-one | Proceeds via a strained intermediate followed by decarboxylation. mdpi.com |
Emerging Research Frontiers and Future Perspectives for 1h Cyclohepta a Azulen 1 One Chemistry
Development of Green and Sustainable Synthetic Routes
The imperative for environmentally benign chemical processes has spurred research into greener synthetic methods for complex molecules like 1H-cyclohepta[a]azulen-1-one and its derivatives. Traditional syntheses often involve multiple steps, harsh reagents, and the generation of significant waste. Future research is focused on overcoming these limitations by embracing principles of green chemistry.
Key strategies include:
Catalytic Approaches: The use of transition metal catalysts, particularly earth-abundant and non-toxic metals like manganese, is a promising avenue. stfc.ac.uk Catalysis can increase reaction efficiency, reduce temperatures, and enable atom-economical transformations. stfc.ac.uk
Biocatalysis: Employing enzymes in synthesis offers high selectivity and operation under mild conditions. dtu.dk The direct biocatalytic esterification of related compounds in sustainable solvents like ionic liquids demonstrates a move toward reducing waste and using renewable resources. mdpi.com
Alternative Solvents: Research into replacing hazardous organic solvents is critical. Bio-based solvents, such as Cyrene, which is derived from waste cellulose, offer a safer and more sustainable alternative to traditional dipolar aprotic solvents. chemanager-online.com
Process Intensification: Continuous-flow processing allows for safer, more efficient, and scalable reactions, minimizing waste and improving product consistency. dtu.dknih.gov
The table below outlines a comparative framework for evaluating synthetic routes based on green chemistry principles.
| Metric | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Often stoichiometric reagents | Catalytic (e.g., transition metals, enzymes) stfc.ac.ukdtu.dk |
| Solvents | Halogenated or toxic organic solvents | Bio-based solvents, ionic liquids, water mdpi.comchemanager-online.com |
| Atom Economy | Lower, more byproducts | Higher, designed for maximum incorporation |
| Energy Input | Often requires high temperatures/pressures | Lower energy requirements, ambient conditions stfc.ac.uk |
| Process | Batch processing | Continuous-flow processing nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
The distinct electronic nature of the this compound skeleton invites the exploration of new chemical reactions. The azulene (B44059) moiety can act as an electron donor, while the cycloheptatrienone part is an acceptor, allowing for diverse reactivity.
Future research directions include:
Cycloaddition Reactions: The polyene character of the seven-membered ring and the dienophilic nature of the enone system make it a candidate for various cycloaddition reactions, such as [4+2] and [8+2] cycloadditions, to build complex polycyclic architectures. The successful use of Diels-Alder reactions with related propargyl-azulene derivatives highlights the potential for this approach. dergipark.org.tr
C-H Functionalization: Direct functionalization of the azulene or heptalene (B1236440) core via C-H activation would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.
Dealkylation and Rearrangement Reactions: Studies on related heterocyclic systems have shown that reactions with certain amines can lead to unexpected C-N bond cleavage and dealkylation, suggesting that the cycloheptazulene core could undergo novel rearrangements and substitutions. ias.ac.inresearchgate.net
Nucleophilic and Electrophilic Additions: The polarized nature of the molecule allows for selective attacks. Nucleophiles can target the electron-deficient seven-membered ring system, while electrophiles can react with the electron-rich five-membered azulene ring.
A recent study on a propargyl-guaiazulene derivative demonstrated its successful use in a Diels-Alder cycloaddition with tetraphenylcyclopentadienone, achieving an excellent yield and showcasing the potential for creating complex adducts from azulenic precursors. dergipark.org.tr
Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques are pivotal in this endeavor, allowing researchers to observe short-lived intermediates and map reaction pathways in real time.
Future applications in the study of this compound chemistry include:
Time-Resolved Spectroscopy: Techniques like laser flash photolysis can be used to generate and observe transient species, such as catalytic intermediates, which are often present in very low concentrations and have short lifetimes. stfc.ac.uk
In-situ and Operando Spectroscopy: Interfacing reaction vessels, including continuous-flow reactors, with spectrometers (e.g., Raman, IR) allows for the real-time monitoring of reactant consumption and product formation. nih.gov This provides immediate feedback for optimizing reaction conditions like temperature, pressure, and flow rate. nih.gov
Advanced NMR Techniques: Two-dimensional NMR spectroscopy and specialized pulse sequences can elucidate complex molecular structures and reveal subtle stereochemical and conformational details of reaction products and intermediates. dergipark.org.tr
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the identity of novel compounds and intermediates formed in complex reaction mixtures. acs.org
The table below details spectroscopic techniques and their potential applications in studying cycloheptazulene reactions.
| Spectroscopic Technique | Application | Insights Gained |
| Time-Resolved IR/UV-Vis | Monitoring fast catalytic cycles | Structure and kinetics of short-lived intermediates stfc.ac.uk |
| In-situ Raman/FTIR | Real-time reaction monitoring in flow chemistry | Optimization of reaction conditions, yield maximization nih.gov |
| 2D NMR (COSY, HMBC, HSQC) | Structural elucidation of complex products | Connectivity, stereochemistry, and conformation of novel derivatives dergipark.org.tr |
| High-Resolution Mass Spectrometry (HRMS) | Identification of products and intermediates | Precise molecular formula confirmation acs.org |
Integration into Supramolecular Chemistry and Self-Assembled Systems
The inherent dipole moment and extended π-system of the azulene core make this compound and its derivatives attractive building blocks for supramolecular chemistry and materials science. rhhz.net The ability of these molecules to engage in non-covalent interactions like π-π stacking is key to their self-organization.
Emerging frontiers in this area are:
Molecular Cages and Hosts: Azulene-containing building blocks, such as azulene-1,3-dicarboxaldehyde, have been used to construct complex molecular cages through Schiff base condensation. acs.org These cages exhibit intracage π-π interactions and can encapsulate guest molecules or ions. acs.orgspbu.ru
Self-Assembled Monolayers (SAMs): The functionalization of azulene derivatives with anchoring groups like isocyanides or thiols enables their self-assembly onto surfaces, such as gold. ku.edu This is a critical step toward developing molecular electronics, where the azulene unit can act as a molecular wire. ku.edu
Liquid Crystals: Hybrid materials combining azulene with other moieties, like thiophene, have been shown to form highly ordered liquid crystalline phases. rsc.org The self-aligning properties of these phases are beneficial for creating uniform thin films for applications in organic field-effect transistors (OFETs). rsc.org
Fluorescent Materials: The azulene motif often imparts fluorescent properties, which can be tuned by the molecular environment and solid-state packing, opening doors for applications in sensors and optoelectronics. acs.orgspbu.ru
Computational Design of Derivatives with Tailored Electronic and Optical Properties
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis. For a complex π-system like this compound, computational methods can guide the design of derivatives with specific, desirable characteristics for materials applications.
Future research will heavily rely on:
Predicting Optical Properties: Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis absorption spectra, helping to design molecules with specific colors or near-IR absorption for optoelectronic applications. rhhz.net
Defect Engineering: In solid-state materials, computational models can explore how defects, such as vacancies in a crystal lattice, can be used to tailor plasmonic and electronic properties. aps.org This concept could be extended to doped or co-crystallized cycloheptazulene systems.
Strain Engineering: Calculations can model how mechanical strain in thin films affects electronic and magnetic properties, potentially inducing phase transitions from insulating to metallic states in materials based on these molecules. arxiv.orgresearchgate.net
The table below summarizes key properties of azulene-based systems that can be computationally designed.
| Property | Design Strategy | Potential Application |
| Dipole Moment | Introduce donor/acceptor groups | Molecular rectifiers rhhz.net |
| HOMO-LUMO Gap | Extend π-conjugation, add functional groups | Organic photovoltaics, OFETs rhhz.nettue.nl |
| Absorption Spectrum | Fuse with other aromatic systems | Dyes, NLO materials, photothermal therapy rhhz.net |
| Solid-State Packing | Modify peripheral substituents | Liquid crystals, charge transport rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Cyclohepta[A]azulen-1-one derivatives, and how do they compare in yield and scalability?
- Methodology : The most efficient route involves a multi-step process starting with [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines, followed by Vilsmeier formylation, deformylation with 100% H₃PO₄, and aromatization using DDQ (dichlorodicyanoquinone). This method achieves yields up to 60–70% for benz[a]azulene derivatives . Alternative pathways, such as Knoevenagel condensation with dimethylmalonate and acid-catalyzed cyclization, are viable for functionalized derivatives but require optimization of Brønsted acid concentrations .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology : UV/Vis spectroscopy (e.g., λmax at 380–418 nm for π→π* transitions) and cyclic voltammetry (redox potentials between -1.2 to +1.5 V vs Ag/Ag⁺) are essential for analyzing electronic properties. Fluorescent spectra (emission peaks at 561–699 nm) and ¹H/¹³C NMR (e.g., δ 2.70–4.48 ppm for methyl groups) confirm structural integrity and substituent effects . HRMS (high-resolution mass spectrometry) is recommended for molecular weight validation .
Q. How can researchers verify the stereochemistry and purity of synthesized derivatives?
- Methodology : X-ray crystallography (CCDC 1959815) provides definitive stereochemical assignments for crystalline derivatives . For non-crystalline compounds, NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) NMR experiments resolve spatial proximity of protons and confirm ring fusion patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in redox behavior data for azulene-based compounds?
- Methodology : Contradictions in redox potentials (e.g., conflicting reports on oxidation stability) arise from solvent polarity and substituent effects. Use differential pulse voltammetry (DPV) in rigorously dried THF or DMF to minimize solvent interference. Compare results with computational studies (e.g., DFT calculations of HOMO/LUMO energies) to validate experimental trends .
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced photophysical properties?
- Methodology : Introduce electron-donating groups (e.g., -OMe, -NH₂) at the azulene C1/C3 positions to redshift absorption/emission maxima. For example, tert-butyl substituents increase solubility without quenching fluorescence. Monitor reaction progress via in-situ UV/Vis to identify intermediates and adjust reaction times .
Q. What computational tools are recommended for predicting the reactivity of this compound in cycloaddition reactions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level models frontier molecular orbitals and transition states for [8 + 2] cycloadditions. Compare computed activation energies with experimental yields to identify steric/electronic bottlenecks. Software like Gaussian or ORCA is standard for such analyses .
Q. How do electronic substituent effects influence the antiaromaticity of this compound derivatives?
- Methodology : Use NICS (Nucleus-Independent Chemical Shift) calculations to quantify antiaromaticity. Experimentally, compare ¹H NMR chemical shifts of bridgehead protons (δ 6.8–7.2 ppm) with parent azulenes. Electron-withdrawing groups (e.g., -NO₂) at C7 reduce paratropic ring currents, stabilizing the core .
Data Interpretation & Validation
Q. How should researchers address discrepancies in reported spectral data for structurally similar derivatives?
- Methodology : Cross-reference solvent-specific databases (e.g., NIST Chemistry WebBook) to account for solvent-induced shifts. For example, UV/Vis λmax values in CH₂Cl₂ vs. MeCN can differ by 10–15 nm. Validate assignments using deuterated solvents in NMR and replicate experiments under inert atmospheres .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
